N'-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea
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Overview
Description
N’-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea is an organic compound that features a phenyl ring substituted with a 1-chloroethyl group and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea typically involves the reaction of 4-(1-chloroethyl)aniline with methoxy isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to facilitate the reaction. The temperature is maintained at a moderate level to ensure the stability of the reactants and the product.
Industrial Production Methods
On an industrial scale, the production of N’-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea involves its interaction with cellular targets, leading to the disruption of normal cellular functions. The compound may act by alkylating DNA or proteins, thereby inhibiting their normal activities. This can result in the induction of apoptosis or cell cycle arrest in cancer cells, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: An alkylating agent used in chemotherapy.
Melphalan: Another alkylating agent with similar therapeutic applications.
Ethephon: A plant growth regulator that releases ethylene.
Uniqueness
N’-[4-(1-Chloroethyl)phenyl]-N-methoxy-N-methylurea is unique due to its specific substitution pattern and the presence of both chloroethyl and methoxy groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds.
Properties
CAS No. |
88465-53-6 |
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Molecular Formula |
C11H15ClN2O2 |
Molecular Weight |
242.70 g/mol |
IUPAC Name |
3-[4-(1-chloroethyl)phenyl]-1-methoxy-1-methylurea |
InChI |
InChI=1S/C11H15ClN2O2/c1-8(12)9-4-6-10(7-5-9)13-11(15)14(2)16-3/h4-8H,1-3H3,(H,13,15) |
InChI Key |
XCZSWLHSQBEKDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)N(C)OC)Cl |
Origin of Product |
United States |
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